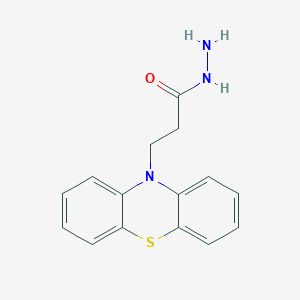
10H-Phenothiazine-10-propanoic acid, hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10H-Phenothiazine-10-propanoic acid, hydrazide is a compound derived from phenothiazine, a heterocyclic compound known for its diverse applications in medicinal chemistry and material science. This compound is characterized by the presence of a phenothiazine core linked to a propanoic acid moiety, which is further modified by the addition of a hydrazide group. The unique structure of this compound imparts it with interesting chemical and biological properties, making it a subject of extensive research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenothiazine-10-propanoic acid, hydrazide typically involves the reaction of phenothiazine with propanoic acid derivatives under controlled conditions. One common method involves the condensation of phenothiazine with 3-bromopropanoic acid, followed by the introduction of the hydrazide group through a reaction with hydrazine hydrate. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 10H-Phenothiazine-10-propanoic acid, hydrazide undergoes various chemical reactions, including:
Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazide group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazide moiety.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of phenothiazine sulfoxides or sulfones.
Reduction: Formation of phenothiazine-10-propanoic acid amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
10H-Phenothiazine-10-propanoic acid, hydrazide has found applications in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for detecting specific ions or molecules in biological systems.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 10H-Phenothiazine-10-propanoic acid, hydrazide is largely dependent on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The phenothiazine core is known to intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the hydrazide group can form covalent bonds with specific biomolecules, further influencing its biological activity.
Comparison with Similar Compounds
Phenothiazine: The parent compound, known for its use in antipsychotic drugs.
10H-Phenothiazine-10-propanoic acid: Lacks the hydrazide group but shares the phenothiazine core and propanoic acid moiety.
Phenothiazine derivatives: Various derivatives with different substituents on the phenothiazine core.
Uniqueness: 10H-Phenothiazine-10-propanoic acid, hydrazide is unique due to the presence of the hydrazide group, which imparts additional reactivity and potential for forming covalent bonds with biomolecules. This makes it particularly useful in applications requiring specific interactions with biological targets.
Properties
CAS No. |
18061-10-4 |
|---|---|
Molecular Formula |
C15H15N3OS |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
3-phenothiazin-10-ylpropanehydrazide |
InChI |
InChI=1S/C15H15N3OS/c16-17-15(19)9-10-18-11-5-1-3-7-13(11)20-14-8-4-2-6-12(14)18/h1-8H,9-10,16H2,(H,17,19) |
InChI Key |
QZUGISXEBWUUNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCC(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



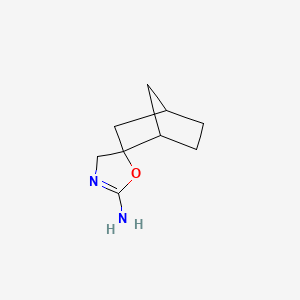
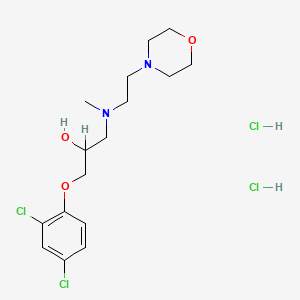
![Benzene, 1,1'-[(2-methylpropylidene)bis(seleno)]bis-](/img/structure/B14701325.png)
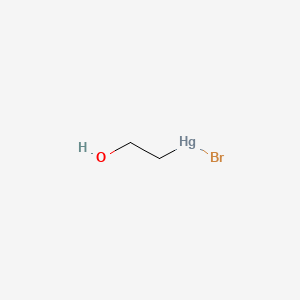
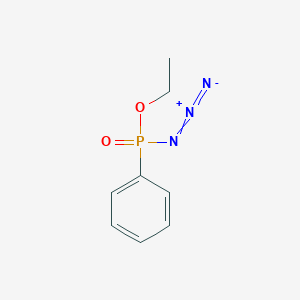
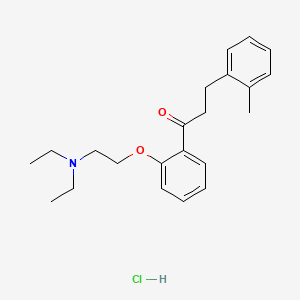
![2-[(Piperidin-1-yl)methylidene]cyclooctan-1-one](/img/structure/B14701336.png)
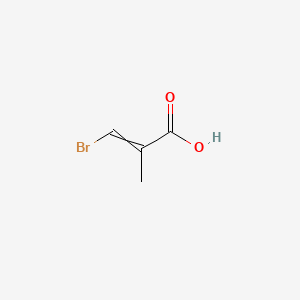

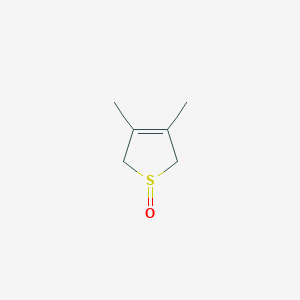
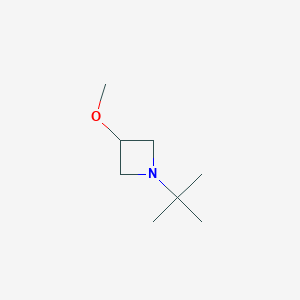
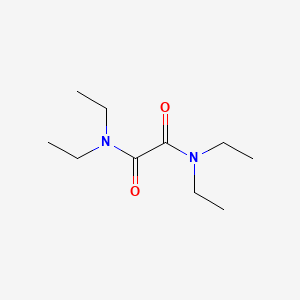
![(2R,8aR)-2-Phenyltetrahydro-5H-[1,3]oxazolo[3,2-a]pyridin-3(2H)-one](/img/structure/B14701393.png)
